N-[2-[1-tert-butoxycarbonylpiperidin-4-yl]ethyl]phthalimide
CAS No.:
Cat. No.: VC13560917
Molecular Formula: C20H26N2O4
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26N2O4 |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)ethyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C20H26N2O4/c1-20(2,3)26-19(25)21-11-8-14(9-12-21)10-13-22-17(23)15-6-4-5-7-16(15)18(22)24/h4-7,14H,8-13H2,1-3H3 |
| Standard InChI Key | GSURZBHGMBUYLK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCN2C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCN2C(=O)C3=CC=CC=C3C2=O |
Introduction
Synthesis and Applications
The synthesis of N-[2-[1-tert-butoxycarbonylpiperidin-4-yl]ethyl]phthalimide would typically involve the reaction of a Boc-protected piperidine derivative with a phthalimide-containing reagent. This process might involve multiple steps, including the formation of the ethyl linker and the attachment of the phthalimide group.
Research Findings and Potential Uses
While detailed research findings on N-[2-[1-tert-butoxycarbonylpiperidin-4-yl]ethyl]phthalimide are not available, compounds with related structures have been studied for their potential biological activities. For example, piperidine derivatives are known for their involvement in various pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Phthalimide derivatives have also been explored for their biological properties, including antimicrobial and anticancer activities. The combination of these moieties in a single molecule could potentially lead to compounds with unique therapeutic profiles.
Future Directions:
-
Further research should focus on synthesizing this compound and evaluating its biological activities to determine its potential applications in medicine or other fields.
Data Tables:
| Component | Function |
|---|---|
| Piperidine | Core ring structure |
| tert-Butoxycarbonyl (Boc) | Protecting group for the piperidine nitrogen |
| Ethyl Chain | Linker between piperidine and phthalimide |
| Phthalimide | Terminal functional group |
This table highlights the structural elements of the compound but does not provide specific chemical or physical properties due to the lack of available data.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume